2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol
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Overview
Description
2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol is a chemical compound with the molecular formula C10H8BrFO2 and a molecular weight of 259.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and a cyclopropanecarbonyl group attached to a phenol ring. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.
Cyclopropanation: The cyclopropanecarbonyl group can participate in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated phenol derivatives, while oxidation reactions can produce quinones .
Scientific Research Applications
2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorophenol: Similar in structure but lacks the cyclopropanecarbonyl group.
2-Bromo-4-fluorophenol: Similar in structure but lacks the cyclopropanecarbonyl group and has a different substitution pattern.
Uniqueness
2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H8BrFO2 |
---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrFO2/c11-7-3-6(8(12)4-9(7)13)10(14)5-1-2-5/h3-5,13H,1-2H2 |
InChI Key |
DYXQFGGFMRHWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2F)O)Br |
Origin of Product |
United States |
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